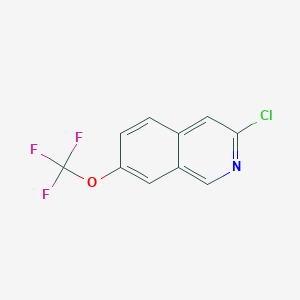
3-Chloro-7-(trifluoromethoxy)isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-7-(trifluoromethoxy)isoquinoline is a heterocyclic aromatic organic compound. It belongs to the isoquinoline family, which is characterized by a benzene ring fused to a pyridine ring. The trifluoromethoxy group attached to the isoquinoline structure imparts unique chemical properties, making it a valuable compound in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Ullmann-type coupling reaction, where nucleophilic substitution of a halogen (such as bromine) from a precursor compound with a trifluoromethoxy group is performed . This reaction often requires the presence of a copper catalyst and elevated temperatures.
Industrial Production Methods
Industrial production methods for 3-Chloro-7-(trifluoromethoxy)isoquinoline may involve large-scale Ullmann-type coupling reactions or other advanced synthetic techniques that ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-7-(trifluoromethoxy)isoquinoline can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki–Miyaura coupling, which forms carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typical reagents for Suzuki–Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinolines, while coupling reactions can produce complex biaryl compounds.
Aplicaciones Científicas De Investigación
3-Chloro-7-(trifluoromethoxy)isoquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: The compound can be used in the development of new materials and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-Chloro-7-(trifluoromethoxy)isoquinoline involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. This interaction can lead to various biological effects, depending on the target and the context of use .
Comparación Con Compuestos Similares
Similar Compounds
Trifluoromethylpyridines: These compounds also contain a trifluoromethyl group and are used in similar applications, such as agrochemicals and pharmaceuticals.
Fluorinated Quinolines: These compounds share structural similarities with isoquinolines and have applications in medicine and agriculture.
Uniqueness
3-Chloro-7-(trifluoromethoxy)isoquinoline is unique due to the specific positioning of the chloro and trifluoromethoxy groups on the isoquinoline core. This unique structure imparts distinct chemical properties, making it valuable for specific applications that other similar compounds may not fulfill.
Propiedades
Fórmula molecular |
C10H5ClF3NO |
|---|---|
Peso molecular |
247.60 g/mol |
Nombre IUPAC |
3-chloro-7-(trifluoromethoxy)isoquinoline |
InChI |
InChI=1S/C10H5ClF3NO/c11-9-4-6-1-2-8(16-10(12,13)14)3-7(6)5-15-9/h1-5H |
Clave InChI |
OBEBOPVOZMIRSD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC2=CN=C(C=C21)Cl)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


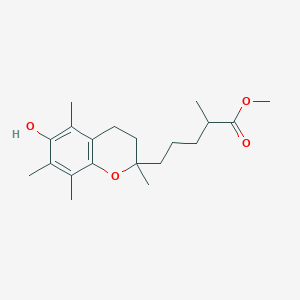
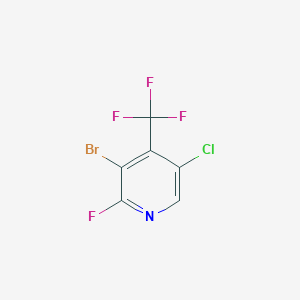
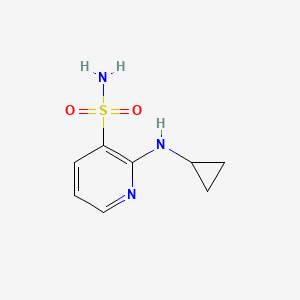
![(E)-3-[(5-chloropyridin-2-yl)iminomethyl]-5,5,5-trifluoro-4-hydroxypent-3-en-2-one](/img/structure/B12853065.png)
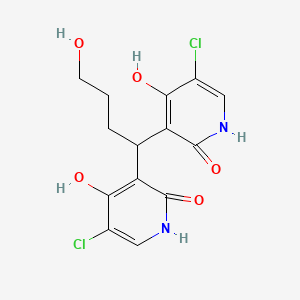
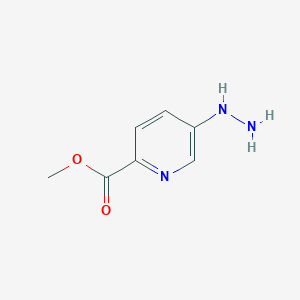
![1,5-Diamino-2-[4-[[4-(dibutylamino)-6-fluoro-1,3,5-triazin-2-YL]oxy]phenyl]-4,8-dihydroxyanthraquinone](/img/structure/B12853074.png)

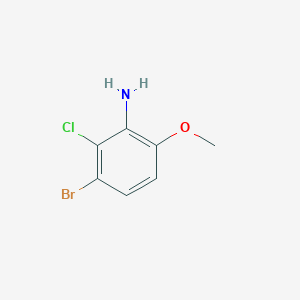
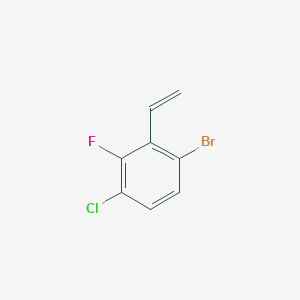
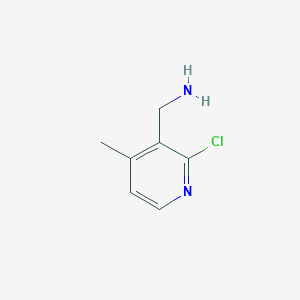
![4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-phenylpyrimidin-2-one](/img/structure/B12853102.png)


